Nonane, 2,2-dimethoxy-

Description

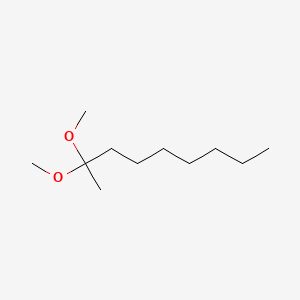

Structure

3D Structure

Properties

CAS No. |

52972-16-4 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

2,2-dimethoxynonane |

InChI |

InChI=1S/C11H24O2/c1-5-6-7-8-9-10-11(2,12-3)13-4/h5-10H2,1-4H3 |

InChI Key |

WGTYPPXGEJLTCK-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C)(OC)OC |

Canonical SMILES |

CCCCCCCC(C)(OC)OC |

Other CAS No. |

52972-16-4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethoxynonane

General Strategies for Acetal (B89532) Synthesis Applicable to 2,2-Dimethoxynonane

The creation of acetals, such as 2,2-dimethoxynonane, is a reversible reaction between a carbonyl compound and an alcohol. libretexts.orgorganicchemistrytutor.com To ensure effective formation, the equilibrium must be shifted toward the product, typically by using an excess of the alcohol or by removing the water generated during the reaction. libretexts.orgwikipedia.org

Acid catalysis is the most traditional and widely used method for acetal synthesis. organicchemistrytutor.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by a weak nucleophile like alcohol. libretexts.orgmasterorganicchemistry.com

The general mechanism involves several key steps:

Protonation of the carbonyl oxygen by an acid catalyst. libretexts.orgyoutube.com

Nucleophilic attack by the first molecule of alcohol on the activated carbonyl carbon. libretexts.orgyoutube.com

Deprotonation to form a hemiacetal, which is an intermediate in the reaction. libretexts.orglibretexts.org

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of a water molecule to form a resonance-stabilized oxonium ion. libretexts.org

Attack by a second molecule of alcohol on the oxonium ion. libretexts.org

Deprotonation to yield the final acetal product and regenerate the acid catalyst. libretexts.orgyoutube.com

A wide variety of acid catalysts can be employed in this process. Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are common choices. acs.orgnih.govgoogle.com Lewis acids, including bismuth triflate (Bi(OTf)₃), indium(III) chloride (InCl₃), scandium(III) triflate (Sc(OTf)₃), and titanium tetrachloride (TiCl₄), have also been reported to effectively catalyze acetalization, often under milder conditions. lookchem.comresearchgate.net To drive the reaction to completion, water is typically removed using methods like azeotropic distillation with a Dean-Stark apparatus or by adding desiccants. libretexts.orgwikipedia.org

Table 1: Comparison of Various Acid Catalysts in Acetal Synthesis

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Protic Acids | H₂SO₄, HCl, p-TsOH | Traditional, cost-effective, often require harsh conditions and are corrosive. acs.orggoogle.com |

| Lewis Acids | Bi(OTf)₃, InCl₃, Sc(OTf)₃, ZrCl₄ | Milder reaction conditions, but can be expensive or moisture-sensitive. lookchem.com |

| Heterogeneous Catalysts | Clays, Zeolites | Easily separable and reusable, promoting greener synthesis. ymerdigital.comlookchem.com |

While effective, acid-catalyzed methods are incompatible with molecules containing acid-sensitive functional groups. acs.orgnih.gov This limitation has spurred the development of non-acidic and alternative catalytic systems.

One approach involves conducting the reaction under basic conditions. A protocol using a sodium alkoxide in conjunction with a corresponding trifluoroacetate (B77799) ester has been developed, where the formation of sodium trifluoroacetate serves as the driving force for the reaction. researchgate.netresearchgate.net This method provides a complementary pathway for synthesizing acetals in molecules with acid-labile groups. researchgate.net

A range of metal complexes and other novel catalysts have also been explored. Catalysts based on palladium(II), platinum(II), and rhodium(II) have been shown to promote acetalization. acs.orgnih.gov Other reported systems include the use of iodine, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, and various ammonium (B1175870) salts as catalysts. lookchem.com Heterogeneous catalysts, such as natural kaolin (B608303) clays, offer advantages in terms of environmental friendliness and ease of catalyst recovery and reuse. ymerdigital.comresearchgate.net These methods often provide high chemoselectivity for the protection of aldehydes over ketones. ymerdigital.com

In recent years, electrochemical and photocatalytic methods have emerged as powerful, sustainable alternatives for organic synthesis, including the formation of dimethoxyalkanes. acs.orgrsc.org These techniques often proceed under mild conditions and can offer unique reactivity compared to traditional methods. researchgate.net

Electrochemical synthesis has been successfully applied to the dimethoxylation of alkenes. rsc.org In a typical setup, an alkene is oxidized at an anode in the presence of methanol (B129727). rsc.orgresearchgate.net The mechanism can proceed through different pathways, often involving the generation of a radical cation from the alkene or a radical intermediate from the nucleophilic reagent (methanol). rsc.org This radical intermediate then adds to the alkene, and subsequent oxidation and reaction with another methanol molecule yield the dimethoxylated product. rsc.org These reactions are noted for their high regioselectivity and functional group tolerance. researchgate.net

Photocatalytic methods utilize visible light to drive chemical reactions. researchgate.net Graphitic carbon nitride (g-C₃N₄) and eosin (B541160) Y have been identified as effective photocatalysts for the acetalization of aldehydes and ketones with alcohols. acs.orgresearchgate.net The reaction is typically carried out under neutral conditions at ambient temperature. researchgate.net This approach is successful for a broad range of substrates, including sterically hindered and acid-sensitive aldehydes. researchgate.net Photo-induced reactions can also generate highly reactive diazo species from carbonyl precursors, which can then be used in subsequent synthetic steps. nih.gov

Specific Routes to 2,2-Dimethoxynonane and Related Dimethoxyalkanes

The synthesis of 2,2-dimethoxynonane can be approached directly from its corresponding carbonyl precursor or via the functionalization of an alkene, which would yield a related dimethoxyalkane isomer.

The electrochemical 1,2-difunctionalization of alkenes provides a route to vicinal dimethoxyalkanes (compounds with methoxy (B1213986) groups on adjacent carbons), rather than the geminal (2,2-) structure. rsc.orgrsc.org For instance, the electrochemical dimethoxylation of 1-nonene (B85954) would be expected to yield 1,2-dimethoxynonane.

Xu's group developed a method for the electrochemical dimethoxylation of alkenes using a non-divided cell with platinum electrodes. rsc.org The reaction is conducted in a solution of the alkene in methanol and acetonitrile (B52724) with a supporting electrolyte. A constant current is applied to drive the reaction, which successfully achieves 1,2-dimethoxylation. rsc.org This strategy is part of a growing field of electro-organic reactions that are considered environmentally benign methodologies for synthesizing highly functionalized compounds from simple substrates. researchgate.net

Table 2: Example of Electrochemical Dimethoxylation

| Substrate | Reagent | Conditions | Product Type |

|---|---|---|---|

| Alkene (e.g., 1-nonene) | Methanol | Platinum electrodes, constant current, n-Bu₄NBF₄ electrolyte | 1,2-Dimethoxyalkane rsc.org |

The most direct and common synthesis of 2,2-dimethoxynonane involves the conversion of its carbonyl precursor, nonan-2-one. This transformation is a classic example of ketal formation, a subset of acetalization reactions. libretexts.orgwikipedia.org

The reaction is typically performed by treating nonan-2-one with an excess of methanol in the presence of an acid catalyst. acs.orgorganicchemistrytutor.com As with general acetalization, the acid catalyst (e.g., HCl, H₂SO₄, or p-TsOH) activates the ketone's carbonyl group, allowing for the sequential addition of two methanol molecules. libretexts.orgnih.gov The removal of the water byproduct is crucial for achieving a high yield of 2,2-dimethoxynonane. wikipedia.orgresearchgate.net

An alternative to using methanol directly is the use of an orthoformate, such as trimethyl orthoformate, often in the presence of a Lewis acid catalyst like bismuth triflate. researchgate.net This variation has the advantage of consuming the water generated during the reaction, thus driving the equilibrium toward the product without the need for physical water removal. wikipedia.orgresearchgate.net This method has proven effective for a wide variety of carbonyl compounds, including those with steric hindrance. lookchem.com A patent describing the preparation of the related compound 2,2-dimethoxypropane (B42991) from acetone (B3395972) and methanol highlights the industrial application of this type of reaction, using catalysts like sulfuric acid or molecular sieves. google.com

Optimization of Reaction Conditions and Selectivity in 2,2-Dimethoxynonane Synthesis

The synthesis of 2,2-dimethoxynonane, a ketal, is typically achieved through the acid-catalyzed reaction of nonan-2-one with methanol or an orthoester like trimethyl orthoformate. This reaction is an equilibrium process, and optimizing conditions to maximize yield and purity is a critical aspect of its production. nih.govgoogle.com Key parameters that are manipulated include the choice of catalyst, solvent, temperature, and methods for water removal to drive the reaction toward the product. nih.govnacatsoc.org

The general reaction involves the protonation of the carbonyl oxygen of nonan-2-one by an acid catalyst, followed by nucleophilic attack by two equivalents of methanol. The formation of water as a byproduct means that its removal is essential to shift the equilibrium towards the formation of 2,2-dimethoxynonane. nacatsoc.org Various strategies, such as using a Dean-Stark apparatus or employing dehydrating agents, are common. nih.gov The optimization process aims to balance reaction rate, conversion, and selectivity to achieve an efficient and cost-effective synthesis. sigmaaldrich.com

The following table illustrates how different reaction parameters can be varied to optimize the synthesis of ketals, using analogous reactions as a model for 2,2-dimethoxynonane production.

Table 1: Optimization of Ketalization Reaction Conditions

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | p-Toluenesulfonic acid (PTSA) | Methanol (reflux) | 65 | 4 | ~80 |

| 2 | Amberlyst-15 | Methanol | 70 | 1 | >90 |

| 3 | Zeolite HBeta | Dimethylsulfoxide (DMSO) | 70 | 1 | >90 |

| 4 | HCl (0.1 mol%) | Methanol | Ambient | 12 | High Conversion |

| 5 | Tungstosilicic acid on Carbon | Methanol (reflux) | 65 | 1 | ~85 |

Note: Data is representative of typical ketalization reactions and serves to illustrate optimization principles. nih.govnacatsoc.orgnih.gov

Control of Regioselectivity and Stereoselectivity in Dimethoxyalkane Synthesis

Regioselectivity and stereoselectivity are crucial concepts in organic synthesis that determine the specific orientation and spatial arrangement of atoms in a molecule.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. In the context of dimethoxyalkane synthesis, this becomes relevant when the starting carbonyl compound possesses multiple, chemically distinct ketone or aldehyde groups. For the synthesis of 2,2-dimethoxynonane from nonan-2-one, regioselectivity is not a concern as there is only one carbonyl group. However, in a hypothetical diketone substrate, a catalyst or reaction conditions could be chosen to selectively protect one carbonyl group over the other, based on factors like steric hindrance or electronic effects. The choice of ligand in metal-catalyzed reactions can also exert significant control over which site reacts. nih.govchemrxiv.org

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. The synthesis of 2,2-dimethoxynonane from nonan-2-one does not create any new chiral centers, so the product is achiral and stereoselectivity is not a factor. However, if the starting ketone or the alcohol were chiral, the reaction could lead to the formation of diastereomers. In such cases, achieving high diastereoselectivity would be a key objective. Enantioselective reactions, which favor the formation of one enantiomer over the other, require the use of a chiral catalyst, reagent, or auxiliary. masterorganicchemistry.com

Catalyst Efficiency and Recovery in 2,2-Dimethoxynonane Production

The efficiency and reusability of the catalyst are paramount for developing sustainable and economically viable industrial processes for 2,2-dimethoxynonane production. Catalysts for this transformation can be broadly categorized as homogeneous or heterogeneous.

Homogeneous catalysts , such as sulfuric acid, p-toluenesulfonic acid (PTSA), and hydrochloric acid, are dissolved in the reaction medium. nih.govgoogle.com While they often exhibit high activity due to the accessibility of their active sites, their separation from the product mixture can be challenging, often requiring neutralization and extraction steps that generate waste. nih.gov In some industrial settings, distillation can be used to separate a high-boiling product from a volatile catalyst or vice-versa, enabling a form of recovery. acs.org

Heterogeneous catalysts , which exist in a different phase from the reactants, offer a significant advantage in terms of separation and recovery. acs.org Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, acid-activated clays, and supported heteropolyacids are widely used for ketalization. google.comnacatsoc.orgnih.govmdpi.com Their primary benefits include:

Easy Separation : They can be removed from the reaction mixture by simple filtration. acs.org

Reusability : Many solid acid catalysts can be recovered, washed, and reused for multiple reaction cycles with minimal loss of activity. acs.orgbiofueljournal.com

Reduced Corrosion and Waste : They are generally less corrosive than mineral acids and simplify the work-up process, leading to greener chemical production. nih.gov

The efficiency of a heterogeneous catalyst is often evaluated based on its activity, stability, and the number of times it can be recycled. For instance, zeolite catalysts have been shown to be reusable for up to 10 cycles without a significant drop in performance. acs.org The choice between a homogeneous and heterogeneous system depends on a balance of factors including catalyst cost, activity, lifespan, and the specific requirements of the production scale. acs.org

Table 2: Comparison of Catalyst Types for Ketal Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages | Recovery Method |

|---|---|---|---|---|

| Homogeneous | H₂SO₄, PTSA, HCl | High activity, low cost. nih.gov | Difficult to separate, corrosive, waste generation. nih.gov | Neutralization/Extraction, Distillation. acs.org |

| Heterogeneous | Amberlyst-15, Zeolites, Acidic Clays. nacatsoc.orgmdpi.com | Easy separation, reusable, low corrosion. nih.govacs.org | Potentially lower activity, higher initial cost. | Filtration. acs.org |

Reactivity, Reaction Mechanisms, and Transformation of 2,2 Dimethoxynonane

Hydrolytic Stability and Mechanism of 2,2-Dimethoxynonane Cleavage

Ketoacetals like 2,2-dimethoxynonane are generally stable under basic conditions but are susceptible to hydrolysis under acidic conditions, which regenerates the parent ketone (nonan-2-one) and two equivalents of methanol (B129727). researchgate.netnih.gov The stability of 2,2-dimethoxynonane in neutral or basic aqueous solutions is significant, making it a useful functionality in various chemical transformations where acidic conditions are avoided. tcichemicals.com

The cleavage of 2,2-dimethoxynonane in an acidic medium follows a well-established mechanism for acetal (B89532) and ketal hydrolysis. nih.govmasterorganicchemistry.com The process is initiated by the protonation of one of the methoxy (B1213986) groups by an acid catalyst, converting it into a good leaving group (methanol). orgosolver.comlibretexts.org This is followed by the departure of the methanol molecule, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.netnih.gov This step is generally considered the rate-determining step of the hydrolysis reaction. researchgate.netnih.gov Subsequently, a water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. libretexts.org Finally, deprotonation of the resulting intermediate yields the corresponding hemiketal, which rapidly hydrolyzes further to the ketone and a second molecule of methanol.

The rate of hydrolysis is significantly influenced by the pH of the solution, with acidic conditions accelerating the reaction. researchgate.netdovepress.com The structure of the ketal, including steric and electronic effects of the substituents, can also affect the rate of cleavage. nih.gov

Table 1: Factors Influencing Hydrolytic Stability of Ketals

| Factor | Effect on Stability | Rationale |

|---|---|---|

| pH | Stable in basic/neutral pH, labile in acidic pH. researchgate.netnih.gov | Acid catalysis is required for the protonation of the alkoxy group, initiating the cleavage. orgosolver.com |

| Steric Hindrance | Increased steric bulk around the ketal carbon can affect the rate of hydrolysis. | Steric hindrance can influence the approach of the nucleophile (water) and the stability of the oxocarbenium ion intermediate. |

| Electronic Effects | Electron-donating groups can stabilize the oxocarbenium ion intermediate, potentially affecting the hydrolysis rate. nih.gov | Stabilization of the key intermediate can influence the overall kinetics of the reaction. |

Transacetalization Reactions Involving 2,2-Dimethoxynonane

Transacetalization is a reaction in which an existing acetal or ketal reacts with an alcohol or a diol under acidic conditions to form a new acetal or ketal. 2,2-Dimethoxynonane can participate in such reactions. For instance, when treated with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst, 2,2-dimethoxynonane can be converted into a cyclic ketal, 2-heptyl-2-methyl-1,3-dioxolane, with the concurrent release of methanol. organic-chemistry.org

This process is driven by the equilibrium of the reaction, which can often be shifted towards the desired product by removing the liberated methanol. organic-chemistry.org Transacetalization is a key reaction in the synthesis of various acetals and ketals and is particularly useful for installing or exchanging protecting groups. scielo.br The reaction proceeds through a mechanism similar to hydrolysis, involving the formation of the same oxocarbenium ion intermediate, which is then intercepted by the new alcohol or diol instead of water. scielo.br The use of zeolites as catalysts has been explored for transacetalization reactions under mild conditions. scielo.br

Nucleophilic and Electrophilic Reactions of 2,2-Dimethoxynonane: Mechanistic Insights

The reactivity of 2,2-dimethoxynonane is primarily centered around the electrophilic nature of the ketal carbon. While stable to nucleophiles under neutral or basic conditions, the ketal can be activated under acidic conditions to react with nucleophiles. youtube.comscribd.com

Nucleophilic Reactions:

In the presence of an acid catalyst, the protonation of a methoxy group and its subsequent departure as methanol generates a highly electrophilic oxocarbenium ion. libretexts.org This intermediate is susceptible to attack by a variety of nucleophiles. scribd.com For example, if the reaction is carried out in the presence of a different alcohol, transacetalization occurs, as discussed previously. Other nucleophiles, such as thiols, can also react with the oxocarbenium ion to form thioketals. The general mechanism involves the formation of the carbocationic intermediate, which is then captured by the nucleophile. scribd.com

Electrophilic Reactions:

Elimination Reactions of 2,2-Dimethoxyalkanes to Form Unsaturated Ethers (e.g., 2-methoxy-1-alkenes)

2,2-Dimethoxyalkanes, including 2,2-dimethoxynonane, can undergo elimination reactions to furnish unsaturated ethers, specifically 2-methoxy-1-alkenes. researchgate.netacs.org This transformation typically requires specific reagents that can promote the elimination of one molecule of methanol. One such reagent is triisobutylaluminum (B85569) (TIBA), which has been shown to convert methanol ketals into the corresponding less substituted 2-methoxyolefins. researchgate.net

The mechanism of this elimination is distinct from the typical acid-catalyzed hydrolysis or transacetalization. While the precise mechanism with TIBA is not detailed in the provided search results, it likely involves the coordination of the Lewis acidic aluminum reagent to one of the methoxy groups, facilitating its departure along with a proton from an adjacent carbon. According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted alkene. masterorganicchemistry.com However, the use of bulky bases or specific reagents can sometimes lead to the formation of the less substituted (Hofmann) product. utdallas.edu In the case of 2,2-dimethoxyalkanes reacting with TIBA, the less substituted 2-methoxyolefin is the observed product. researchgate.net

2,2-Dimethoxynonane as a Protecting Group in Multi-Step Organic Synthesis

One of the most significant applications of ketals like 2,2-dimethoxynonane in organic synthesis is as a protecting group for ketones. youtube.comlibretexts.org The ketone functional group is susceptible to attack by nucleophiles and can undergo reduction. chemistrysteps.com In a multi-step synthesis where a reaction needs to be performed on another part of a molecule containing a ketone, it is often necessary to temporarily "mask" or protect the ketone to prevent unwanted side reactions. acs.orgacs.org

2,2-Dimethoxynonane itself is the protected form of nonan-2-one. The protection is achieved by reacting the ketone with an excess of methanol under acidic conditions. organic-chemistry.org The resulting ketal is stable to a wide range of reaction conditions, particularly those involving bases and nucleophiles, as well as many oxidizing and reducing agents. organic-chemistry.orgresearchgate.net

After the desired transformations on other parts of the molecule are complete, the protecting group can be removed (deprotection) by treating the molecule with aqueous acid, which hydrolyzes the ketal and regenerates the original ketone. organic-chemistry.orgyoutube.com The ease of formation and cleavage makes dimethyl acetals and ketals valuable tools in complex organic synthesis. libretexts.orglibretexts.org

Table 2: Use of 2,2-Dimethoxynonane as a Protecting Group

| Step | Reaction | Conditions | Purpose |

|---|---|---|---|

| Protection | Nonan-2-one + 2 CH₃OH | Acid catalyst (e.g., HCl, H₂SO₄) organic-chemistry.org | To convert the reactive ketone into a stable ketal. youtube.com |

| Reaction on other functional groups | Various | Basic, nucleophilic, or certain redox conditions organic-chemistry.org | To perform desired chemical transformations without affecting the protected ketone. |

| Deprotection | 2,2-Dimethoxynonane + H₂O | Aqueous acid (e.g., H₃O⁺) masterorganicchemistry.com | To regenerate the ketone functional group. |

Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethoxynonane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Probing Molecular Interactions of 2,2-Dimethoxynonane

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. copernicus.orgauremn.org.brnumberanalytics.com For 2,2-dimethoxynonane, NMR studies are crucial for understanding its conformational preferences and how it interacts with other molecules or its environment.

Conformational analysis by NMR involves measuring chemical shifts and coupling constants. numberanalytics.com The rotation around the various single bonds in the nonane (B91170) chain and the C-O bonds of the methoxy (B1213986) groups leads to different spatial arrangements of the atoms, known as conformers. These conformers can have different energies, and at room temperature, the molecule will exist as an equilibrium of the most stable conformations. NMR can detect these different conformers if the energy barrier to rotation is high enough to make the exchange between them slow on the NMR timescale. copernicus.org For a flexible molecule like 2,2-dimethoxynonane, with its long alkyl chain, rapid conformational changes are expected. This would result in time-averaged NMR signals, where the observed chemical shifts and coupling constants are a weighted average of the values for the individual conformers.

NMR can also be used to probe molecular interactions. numberanalytics.com Changes in the chemical shifts of the protons and carbons of 2,2-dimethoxynonane upon the addition of another substance can indicate the formation of a complex. numberanalytics.com For instance, studies have shown that certain acetals and ketals can be encapsulated within supramolecular structures. scispace.comthieme-connect.com While 2,2-dimethoxynonane itself was found to be too large to enter the cavity of a specific self-assembled "nanozyme," this highlights the principle of using NMR to study host-guest chemistry. scispace.comescholarship.org The observation of changes in the NMR spectrum, such as peak broadening or shifts in resonance frequencies, can provide evidence for such interactions and allow for the determination of binding affinities. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2-Dimethoxynonane

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | 0.88 (t) | 14.1 |

| C2 | 1.27 (m) | 22.7 |

| C3 | 1.27 (m) | 24.0 |

| C4 | 1.27 (m) | 29.5 |

| C5 | 1.27 (m) | 31.9 |

| C6 | 1.48 (m) | 36.8 |

| C7 | 1.55 (t) | 103.5 |

| OCH₃ | 3.15 (s) | 49.0 |

| C2' (on nonane chain) | 1.55 (t) | 103.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. Data is illustrative and based on typical values for similar structures.

Mass Spectrometry (MS) Fragmentation Pathways and Mechanistic Interpretation for 2,2-Dimethoxynonane

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk When 2,2-dimethoxynonane is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M+•). This molecular ion is often unstable and fragments into smaller, more stable ions. chemguide.co.uk The pattern of these fragment ions is unique to the molecule and provides valuable structural information.

The fragmentation of ethers and acetals in EI-MS is characterized by several common pathways. libretexts.orglibretexts.org For 2,2-dimethoxynonane, the initial ionization is likely to occur by removal of a non-bonding electron from one of the oxygen atoms, forming a radical cation. orgchemboulder.com

Key fragmentation pathways for 2,2-dimethoxynonane can be predicted based on established mechanisms:

Alpha-Cleavage: This is a very common fragmentation pathway for ethers and acetals. libretexts.org It involves the cleavage of a bond alpha (adjacent) to the oxygen atom. For the molecular ion of 2,2-dimethoxynonane, alpha-cleavage can occur in a few ways. Cleavage of a C-O bond can lead to the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion. Alternatively, cleavage of the C-C bond between C2 and C3 of the nonane chain can occur.

Loss of an Alkoxy Group: A prominent fragmentation pathway for acetals is the loss of an alkoxy group. In the case of 2,2-dimethoxynonane, this would involve the loss of a methoxy group (CH₃O•) to form a resonance-stabilized carbocation. This fragment is often observed as a significant peak in the mass spectrum.

McLafferty Rearrangement: While more common in carbonyl compounds, a McLafferty-type rearrangement can occur if a gamma-hydrogen is available for transfer to the oxygen radical cation, leading to the elimination of a neutral alkene.

Cleavage of the Alkyl Chain: The long nonyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

The interpretation of the mass spectrum involves assigning the observed m/z values to specific fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the determination of their elemental composition and helps to confirm the proposed fragmentation mechanisms.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of 2,2-Dimethoxynonane

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 187 | [M - CH₃]⁺ | Loss of a methyl radical |

| 159 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 145 | [M - C₃H₇]⁺ | Cleavage of the nonyl chain |

| 101 | [C₅H₉O₂]⁺ | Alpha-cleavage and rearrangement |

| 75 | [C₃H₇O₂]⁺ | Cleavage of the C2-C3 bond |

Note: The relative abundances of these ions will depend on the ionization energy and the specific conditions of the mass spectrometer.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Characterization of 2,2-Dimethoxynonane

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. specac.com The IR spectrum of 2,2-dimethoxynonane is expected to show characteristic absorption bands for its functional groups. The most prominent peaks will be due to the C-H and C-O bonds.

C-H Stretching: Strong absorptions in the region of 2960-2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkyl chain and the methoxy groups. docbrown.info

C-O Stretching: The C-O stretching vibrations of the ether linkages are expected to produce strong bands in the region of 1150-1050 cm⁻¹. The presence of two methoxy groups on the same carbon will likely result in a complex pattern of bands in this region.

C-H Bending: Deformations of the C-H bonds will give rise to absorptions in the fingerprint region (below 1500 cm⁻¹). docbrown.info For instance, the bending vibrations of the CH₂ and CH₃ groups will appear around 1470-1370 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. libretexts.org It measures the inelastic scattering of monochromatic light, usually from a laser. nih.gov A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. nih.gov For 2,2-dimethoxynonane, the symmetric vibrations of the C-C backbone of the nonane chain are expected to be strong in the Raman spectrum. The C-O stretching vibrations will also be Raman active.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. spectroscopyonline.com By comparing the experimental spectra with those calculated using computational methods, a detailed assignment of the vibrational bands can be achieved, further confirming the structure of 2,2-dimethoxynonane.

Table 3: Characteristic IR and Raman Bands for 2,2-Dimethoxynonane

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| C-H Stretch (alkyl, methoxy) | 2960-2850 | 2960-2850 | Strong/Strong |

| C-H Bend (CH₂, CH₃) | 1470-1370 | 1470-1370 | Medium/Medium |

| C-O Stretch (ether) | 1150-1050 | 1150-1050 | Strong/Medium |

| C-C Stretch (backbone) | ~1100-800 | ~1100-800 | Weak/Strong |

Note: This table provides a general overview of the expected vibrational bands. The exact frequencies and intensities can be influenced by the molecular conformation and intermolecular interactions.

Application of Advanced Chromatographic Techniques for Mechanistic Studies of 2,2-Dimethoxynonane

Advanced chromatographic techniques are indispensable for the separation, purification, and analysis of organic compounds, and they can also be employed to study reaction mechanisms. cpur.inamericanpeptidesociety.orgresearchgate.net For a compound like 2,2-dimethoxynonane, techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly relevant.

Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and thermally stable compounds like 2,2-dimethoxynonane. mdpi.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying the components of a mixture and for studying reaction kinetics. For example, in a study of the hydrolysis of acetals, GC-MS could be used to monitor the disappearance of 2,2-dimethoxynonane and the appearance of its hydrolysis products (nonan-2-one and methanol) over time. This would allow for the determination of the reaction rate and the investigation of the influence of various factors, such as catalysts or reaction conditions.

High-Performance Liquid Chromatography (HPLC): While GC is well-suited for 2,2-dimethoxynonane, HPLC offers versatility for a broader range of compounds and can be used for preparative-scale separations. cpur.innih.gov In the context of mechanistic studies, HPLC can be used to isolate intermediates or byproducts of reactions involving 2,2-dimethoxynonane. For instance, if 2,2-dimethoxynonane were a substrate in a complex reaction mixture, HPLC could be used to separate it from other reactants and products, allowing for their individual characterization by other spectroscopic methods. nih.gov

Advanced Chromatographic Methods for Mechanistic Insights:

Chiral Chromatography: If 2,2-dimethoxynonane were to be used in an asymmetric reaction, chiral chromatography could be employed to separate the enantiomeric products. This would be crucial for determining the stereoselectivity of the reaction and for gaining insights into the mechanism of the chiral catalyst.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, often carbon dioxide, as the mobile phase. researchgate.net It can offer advantages in terms of speed and efficiency for certain separations and is considered a "green" technology. researchgate.net It could be applied to the analysis of reaction mixtures containing 2,2-dimethoxynonane, particularly for the separation of nonpolar compounds.

By employing these advanced chromatographic techniques, often in combination with spectroscopic methods, a comprehensive understanding of the reactivity and mechanistic pathways involving 2,2-dimethoxynonane can be achieved.

Table 4: Chromatographic Data for 2,2-Dimethoxynonane and Related Compounds

| Compound | Retention Time (GC) | Retention Index (GC) | Elution Order (Normal Phase HPLC) | Elution Order (Reverse Phase HPLC) |

| Nonane | Early | ~900 | Early | Late |

| Nonan-2-one | Intermediate | ~1100 | Late | Intermediate |

| 2,2-Dimethoxynonane | Late | ~1250 | Intermediate | Early |

| Methanol (B129727) | Very Early | < 500 | Very Late | Very Early |

Note: This data is illustrative and highly dependent on the specific chromatographic conditions (column, temperature program, mobile phase, etc.).

Computational and Theoretical Investigations of 2,2 Dimethoxynonane

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2,2-Dimethoxynonane

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could provide significant insights into the electronic properties and inherent reactivity of 2,2-dimethoxynonane. By solving approximations of the Schrödinger equation for the molecule, fundamental characteristics can be determined.

These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties can be calculated. For instance, the distribution of electron density can be mapped, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is crucial for predicting how the molecule might interact with other reagents.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Hypothetical Electronic Properties of 2,2-Dimethoxynonane from DFT Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -9.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 11.0 eV | Suggests high kinetic stability |

| Dipole Moment | 1.8 D | Indicates moderate polarity |

Conformational Analysis and Energy Landscapes of 2,2-Dimethoxynonane using Molecular Modeling

The flexibility of the nonyl chain and the rotation around the C-O bonds of the methoxy (B1213986) groups mean that 2,2-dimethoxynonane can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them.

Using molecular mechanics or more accurate quantum chemical methods, a potential energy surface (PES) can be scanned. This involves systematically changing the dihedral angles of key bonds and calculating the energy at each step. The results would reveal the low-energy (more stable) conformations and the higher-energy transition states that separate them. The most stable conformer would be the one that the molecule most likely adopts at thermal equilibrium. Understanding the energy landscape is vital for predicting the molecule's physical properties and its predominant shape when interacting with other molecules.

Molecular Dynamics Simulations for Solvent Effects on 2,2-Dimethoxynonane Reactivity

Molecular dynamics (MD) simulations could be employed to study the behavior of 2,2-dimethoxynonane in different solvent environments over time. These simulations model the molecule and surrounding solvent molecules as a system of interacting particles, governed by the laws of classical mechanics.

By running an MD simulation, one could observe how the solvent molecules arrange themselves around the solute (2,2-dimethoxynonane) and how this "solvation shell" affects the solute's conformational preferences and dynamics. For example, in a polar solvent like water, the solvent molecules would likely orient themselves to interact favorably with the polar diether part of the molecule. This can stabilize certain conformations over others. MD simulations are also invaluable for studying how solvents might influence the energy barrier of a chemical reaction involving 2,2-dimethoxynonane, thereby affecting the reaction rate.

Computational Prediction of Spectroscopic Parameters for 2,2-Dimethoxynonane

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to predict what a spectrum should look like.

For 2,2-dimethoxynonane, one could calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. This is often done using DFT methods, and the results can be compared to experimental NMR data to confirm the molecule's structure. Similarly, infrared (IR) spectroscopy simulations can predict the vibrational frequencies of the molecule's bonds. The resulting theoretical spectrum would show characteristic peaks corresponding to C-H stretches, C-O stretches, and other vibrations, aiding in the identification and characterization of the compound.

Table 2: Hypothetical Predicted Spectroscopic Data for 2,2-Dimethoxynonane

| Spectroscopy Type | Predicted Parameter | Hypothetical Value/Range |

| ¹³C NMR | Chemical Shift (C-O) | 100-110 ppm |

| ¹H NMR | Chemical Shift (O-CH₃) | 3.1-3.3 ppm |

| IR | Vibrational Frequency (C-O Stretch) | 1050-1200 cm⁻¹ |

Theoretical Elucidation of Reaction Pathways and Transition States for 2,2-Dimethoxynonane Transformations

Theoretical chemistry can be used to map out the entire pathway of a chemical reaction involving 2,2-dimethoxynonane. A common reaction for such a molecule (an acetal) would be hydrolysis, where it reacts with water to break down into nonan-2-one and two molecules of methanol (B129727), usually under acidic conditions.

To study this, researchers would calculate the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate. The transition state is the highest energy point on the reaction pathway and its structure and energy determine the rate of the reaction. By identifying the transition state structure, one can understand the mechanism of the reaction in detail. These calculations can confirm, for instance, whether the hydrolysis proceeds through a specific type of carbocation intermediate and can quantify the activation energy required for the reaction to occur.

Applications of 2,2 Dimethoxynonane in Specialized Chemical Domains

2,2-Dimethoxynonane as a Versatile Synthetic Intermediate in Complex Organic Synthesis

A thorough search of chemical synthesis literature did not yield specific examples or detailed research on the use of 2,2-dimethoxynonane as a versatile synthetic intermediate in the context of complex organic synthesis. While acetals and ketals are a well-established class of protecting groups and synthetic intermediates, the role of this specific long-chain dialkyl acetal (B89532) in constructing complex molecular architectures is not described in available studies. There are no prominent named reactions or multi-step total synthesis campaigns where 2,2-dimethoxynonane is featured as a key building block or precursor.

Role of 2,2-Dimethoxynonane in Polymer Chemistry and Material Science

There is currently no available information in scientific literature or patents detailing the role of 2,2-dimethoxynonane in polymer chemistry or material science. Its potential use as a monomer, a chain transfer agent, a plasticizer, or a precursor for functional polymers has not been reported. Consequently, research findings on its impact on polymer properties, such as thermal stability, mechanical strength, or optical characteristics, are not available.

Utilization of 2,2-Dimethoxynonane in Analytical Chemistry as a Reference or Derivatization Agent

There is no evidence to suggest that 2,2-dimethoxynonane is utilized as an analytical reference standard for methods such as chromatography or spectroscopy. cymitquimica.comchromnet.netlimarr-ent.pl Its application as a derivatization agent to enhance the analyzability of other compounds, for instance by improving their volatility for gas chromatography or their ionization efficiency for mass spectrometry, is also not documented in the analytical chemistry literature. mdpi.comnih.govresearchgate.net

Industrial Chemical Processes and Specialty Chemical Manufacturing Involving 2,2-Dimethoxynonane

Information regarding the large-scale industrial manufacturing of 2,2-dimethoxynonane or its use in specific industrial chemical processes is not publicly available. Its role as a specialty chemical in niche applications, manufacturing processes, or as a component in commercial formulations is not described in accessible technical or commercial literature.

Environmental Behavior and Abiotic Degradation of 2,2 Dimethoxynonane

Abiotic Hydrolytic Degradation Pathways of 2,2-Dimethoxynonane in Aquatic Systems

In aquatic environments, the primary abiotic degradation pathway for 2,2-dimethoxynonane is hydrolysis. As a ketal, it is susceptible to acid-catalyzed cleavage, which breaks the C-O bonds of the diether group.

The hydrolysis of 2,2-dimethoxynonane proceeds via a well-established mechanism for ketals. The reaction is initiated by the protonation of one of the methoxy (B1213986) groups, which then departs as a molecule of methanol (B129727), a good leaving group. This departure is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a water molecule. Subsequent deprotonation of the resulting intermediate yields a hemiacetal, which is unstable under acidic conditions and rapidly hydrolyzes further to yield the final products: 2-nonanone (B1664094) and a second molecule of methanol.

C₁₁H₂₄O₂ + 2H₂O → C₉H₁₈O + 2CH₃OH (2,2-Dimethoxynonane + Water → 2-Nonanone + Methanol)

The hydrolytic degradation of 2,2-dimethoxynonane results in the formation of two primary transformation products: 2-nonanone and methanol. Both of these products are common industrial chemicals and have their own environmental fate profiles. Methanol is highly soluble in water and is readily biodegradable. 2-Nonanone is less soluble and may be subject to further biotic and abiotic degradation processes in the aquatic environment.

Table 1: Predicted Hydrolysis Products of 2,2-Dimethoxynonane

| Parent Compound | Hydrolysis Products |

| 2,2-Dimethoxynonane | 2-Nonanone, Methanol |

Characterization of Abiotic Transformation Products of 2,2-Dimethoxynonane

The abiotic degradation of 2,2-dimethoxynonane leads to the formation of a range of transformation products, depending on the environmental compartment and the degradation pathway.

Aquatic Environment: As established in section 7.1, the primary abiotic transformation products in aquatic systems are a direct result of hydrolysis.

2-Nonanone (C₉H₁₈O): A ketone with a characteristic odor. Its environmental fate is determined by factors such as volatilization, sorption to sediment, and further biodegradation.

Methanol (CH₃OH): A simple alcohol that is highly soluble in water and readily biodegradable.

Atmospheric Environment: The atmospheric oxidation of 2,2-dimethoxynonane by •OH radicals is expected to produce a more complex mixture of transformation products. While the exact product distribution has not been experimentally determined for this specific compound, a general pathway can be proposed based on the chemistry of similar ethers.

Following the formation of the alkoxy radical, fragmentation is a likely pathway. For example, if the initial H-abstraction occurs from one of the methoxy groups, the resulting alkoxy radical could decompose to yield formaldehyde (B43269) and a larger alkyl radical. If the abstraction is from the C2 position of the nonane (B91170) chain, subsequent reactions could lead to the formation of methyl formate (B1220265) and a C8 alkyl radical.

Potential abiotic transformation products in the atmosphere could therefore include:

2-Nonanone: From pathways involving the cleavage of the C-O bonds.

Methanol: As a direct product of hydrolysis if the compound partitions into atmospheric water droplets, or from fragmentation pathways.

Formaldehyde (CH₂O): A common atmospheric pollutant formed from the oxidation of many volatile organic compounds.

Methyl formate (C₂H₄O₂): An ester that can be formed from the fragmentation of the alkoxy radical.

Smaller aldehydes and ketones: Resulting from the further oxidation and fragmentation of the nonyl chain.

Organic nitrates: Formed from the reaction of peroxy radicals with NO.

The ultimate fate of these transformation products is further oxidation in the atmosphere, eventually leading to the formation of carbon dioxide, water, and inorganic acids.

Table 3: Summary of Potential Abiotic Transformation Products of 2,2-Dimethoxynonane

| Environment | Degradation Pathway | Primary Transformation Products | Secondary Transformation Products |

| Aquatic | Hydrolysis | 2-Nonanone, Methanol | Further degradation products of 2-nonanone |

| Atmospheric | Oxidation by •OH | 2-Nonanone, Methanol, Formaldehyde, Methyl formate | Smaller aldehydes and ketones, Organic nitrates, Carbon dioxide |

Future Research Directions and Emerging Trends for 2,2 Dimethoxynonane Chemistry

Green Chemistry Approaches to 2,2-Dimethoxynonane Synthesis and Transformations

The principles of green chemistry are increasingly pivotal in guiding the synthesis and transformation of chemical compounds, including 2,2-dimethoxynonane. nih.gov The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Future research in this area will likely concentrate on several key strategies.

One promising avenue is the use of alternative energy sources, such as microwave irradiation, to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. nih.gov Another key area is the exploration of environmentally benign solvents to replace traditional, more toxic options like benzene. nih.gov The use of bio-based solvents, such as 2-methyloxolane (2-MeOx), which is derived from crop by-products, presents a sustainable alternative for extraction and reaction processes. mdpi.com

Mechanochemical methods, like ball milling, offer a solvent-free approach to synthesis, which can lead to higher yields and simpler work-up procedures. rsc.org Furthermore, the development of synthetic pathways that utilize renewable feedstocks is a critical goal. Investigating the synthesis of 2,2-dimethoxynonane from bio-based precursors would significantly enhance its sustainability profile.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Acetal (B89532) Synthesis

| Feature | Traditional Methods | Potential Green Chemistry Approaches |

|---|---|---|

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, Sonication |

| Solvents | Volatile organic compounds (e.g., Toluene, Hexane) | Bio-based solvents (e.g., 2-MeOx), Supercritical CO2, Ionic liquids |

| Catalysts | Homogeneous mineral acids (e.g., H2SO4) | Solid acid catalysts, Heteropolyacids, Enzymes |

| Process | Batch processing with potential for significant waste | Solvent-free (mechanochemical), Continuous flow reactions |

| Atom Economy | Can be moderate depending on the specific reaction | High, with a focus on minimizing by-products |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity of 2,2-Dimethoxynonane

Catalysis is at the heart of modern chemical synthesis, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. mdpi.com For 2,2-dimethoxynonane, future research will focus on developing novel catalytic systems to control its reactivity and achieve desired chemical transformations with high precision.

The design of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, is a significant area of interest. nih.govmdpi.com These materials offer high surface area, tunable porosity, and the potential for easy separation and recycling, which aligns with green chemistry principles. nih.gov For instance, a novel catalyst based on a modified zirconium MOF has demonstrated high efficacy and reusability in the synthesis of polyhydroquinoline derivatives. nih.gov Such systems could be adapted for transformations involving 2,2-dimethoxynonane.

Organocatalysis, which uses small organic molecules to catalyze reactions, provides a metal-free alternative, often with high stereoselectivity. rsc.org The development of chiral organocatalysts could be instrumental in the asymmetric synthesis of valuable derivatives from 2,2-dimethoxynonane. Furthermore, combining different catalytic strategies, such as biocatalysis with chemocatalysis, could open up new reaction pathways that are not accessible through conventional means.

Table 2: Potential Novel Catalytic Systems for 2,2-Dimethoxynonane Chemistry

| Catalyst Type | Potential Advantages | Example Application Area |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | High surface area, tunable structure, recyclability. nih.gov | Selective oxidation, C-C bond formation. |

| Nanocatalysts | High activity and selectivity, unique electronic properties. mdpi.com | Hydrogenation, Dehydrogenation. |

| Organocatalysts | Metal-free, often high enantioselectivity, mild reaction conditions. rsc.org | Asymmetric synthesis, Functional group transformations. |

| Heteropolyacids | Strong acidity, recyclable, environmentally benign. researchgate.net | Acetalization, Etherification. |

| Biocatalysts (Enzymes) | High specificity, operate under mild conditions, biodegradable. | Hydrolysis, Transesterification. |

Advanced Spectroscopic Techniques for In-Situ Monitoring of 2,2-Dimethoxynonane Reactions

Real-time, in-situ monitoring of chemical reactions provides invaluable data for understanding reaction kinetics, identifying intermediates, and optimizing process parameters. nih.govbath.ac.uk The application of advanced spectroscopic techniques to reactions involving 2,2-dimethoxynonane is a key future trend.

Nuclear Magnetic Resonance (NMR) spectroscopy, including benchtop NMR spectrometers, is a powerful tool for non-invasive reaction monitoring, providing detailed structural information about the species in the reaction mixture over time. nih.govbath.ac.uk Raman and mid-infrared (MIR) spectroscopy are also well-suited for inline process monitoring, offering molecular-level information by probing the vibrational modes of molecules. mdpi.com These techniques can be implemented using fiber-optic probes, allowing for continuous data acquisition directly from the reactor.

UV/Visible spectroscopy, while providing less structural detail, is a cost-effective method for monitoring changes in concentration of certain species, particularly those with chromophores. mdpi.comusst.edu.cn The integration of these spectroscopic techniques with chemometric software allows for the rapid transformation of raw spectral data into meaningful concentration profiles and kinetic models. bath.ac.uk

Table 3: Comparison of Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, quantitative. nih.gov | Lower sensitivity, higher cost of instrumentation. bath.ac.uk |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Non-destructive, can be used in aqueous solutions, provides molecular fingerprint. mdpi.com | Fluorescence interference can be an issue. |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides functional group information, widely applicable. mdpi.com | Water absorption can interfere, especially in MIR. |

| UV/Visible Spectroscopy | Absorption of UV or visible light by electronic transitions. | Simple, cost-effective, good for conjugated systems. mdpi.com | Lacks detailed structural information. usst.edu.cn |

Q & A

What synthetic methodologies are commonly employed for the preparation of 2,2-dimethoxy-nonane, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis of 2,2-dimethoxy-nonane typically involves acetal/ketal formation using 2,2-dimethoxy propane (a common protecting group reagent) under acidic catalysis. For example, para-toluenesulfonic acid (PTSA) in acetone achieves >80% yield under microwave-assisted conditions (3 min, 80°C) . Key variables include:

- Catalyst loading : Trace amounts of PTSA (0.1–1 mol%) minimize side reactions.

- Solvent polarity : Acetone enhances solubility of intermediates.

- Reaction time : Short microwave irradiation (3–5 min) reduces decomposition risks compared to conventional heating.

Advanced Consideration

For isotopic labeling (e.g., deuterated analogs), substituent positioning must avoid steric hindrance. Evidence shows deuterated nonanoic acid derivatives (e.g., Nonanoic-2,2-d2 acid) require precise control of deuterium incorporation during acid-catalyzed steps to retain regioselectivity .

How can researchers distinguish structural isomers of dimethoxy-nonane derivatives using spectroscopic techniques?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Methoxy protons (δ 3.2–3.4 ppm) split into singlet for symmetric 2,2-dimethoxy groups. Adjacent CH₂ groups show coupling patterns (e.g., Nonane-d20 derivatives ).

- 13C NMR : Quaternary carbons adjacent to methoxy groups resonate at δ 95–105 ppm.

Advanced Consideration

High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) differentiates isomers via fragmentation pathways. For example, 2,2-dimethoxy-nonane produces a base peak at m/z 161.25 (M+H)+, while 3,3-dimethoxy isomers show distinct fragment ions due to varied bond cleavage .

What experimental strategies mitigate instability issues in 2,2-dimethoxy-nonane during long-term storage?

Basic Research Focus

Instability arises from hydrolysis of the dimethoxy group. Key stabilization methods include:

- Anhydrous storage : Use molecular sieves (3Å) in sealed vials under inert gas (N₂/Ar).

- Temperature control : Store at –20°C to slow degradation kinetics.

Advanced Consideration

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC-MS monitoring can quantify degradation products. Evidence from similar compounds (e.g., 4,4'-dimethoxy-2,2'-bipyridine ) suggests oxidation at methoxy groups as a primary degradation pathway.

How do steric and electronic effects of 2,2-dimethoxy groups influence reactivity in catalytic applications?

Advanced Research Focus

In coordination chemistry, dimethoxy groups act as electron-donating ligands. For example, Ru(II) complexes with 4,4'-dimethoxy-2,2'-bipyridine ligands exhibit enhanced catalytic activity in redox reactions due to increased electron density at the metal center . Steric effects from the nonane backbone may limit substrate accessibility, requiring tailored ligand design (e.g., bulky phosphine ligands in asymmetric catalysis ).

Methodological Note

DFT calculations (e.g., B3LYP/6-31G*) model electronic effects, while X-ray crystallography validates steric interactions in ligand-metal complexes.

What analytical challenges arise in quantifying trace impurities in 2,2-dimethoxy-nonane, and how are they resolved?

Advanced Research Focus

Gas chromatography (GC) with flame ionization detection (FID) struggles with co-eluting non-polar impurities (e.g., residual alkanes). Solutions include:

- Derivatization : Convert dimethoxy groups to volatile silyl ethers for improved GC resolution.

- 2D-GC×GC-MS : Enhances separation of structurally similar contaminants (e.g., branched nonane isomers ).

Validation

Cross-validate with ¹H NMR and spiked recovery experiments (90–110% recovery range) to confirm accuracy .

How can isotopic labeling (e.g., ²H, ¹³C) of 2,2-dimethoxy-nonane aid mechanistic studies in organic synthesis?

Advanced Research Focus

Deuterium labeling at the methoxy or backbone positions tracks reaction pathways:

- Kinetic isotope effects (KIE) : Compare reaction rates of C₉H₁₈(OCH₃)₂ vs. C₉D₁₈(OCH₃)₂ to identify rate-determining steps.

- Isotope tracing : Use ¹³C-labeled 2,2-dimethoxy-nonane in cross-coupling reactions to map carbon migration via 13C NMR .

Synthesis Note

Deuterated analogs (e.g., Nonanoic-9,9,9-d3 acid ) require strict anhydrous conditions to prevent H/D exchange.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.